LY3020371 hydrochloride

mGlu2/3 receptor binding affinity selectivity

LY3020371 hydrochloride is a potent, selective orthosteric mGlu2/3 antagonist with Ki values of 5.3 nM (mGlu2) and 2.5 nM (mGlu3). Its exceptional selectivity (>190-fold over other mGlu subtypes) and documented CSF PK/PD relationship make it ideal for differentiating mGlu2/3-mediated effects in rodent behavioral studies and structural biology applications. Supplied as lyophilized powder; for R&D use only.

Molecular Formula C15H16ClF2NO5S
Molecular Weight 395.8 g/mol
Cat. No. B10824547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3020371 hydrochloride
Molecular FormulaC15H16ClF2NO5S
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F.Cl
InChIInChI=1S/C15H15F2NO5S.ClH/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23;/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23);1H/t6-,9+,10+,11+,12-,15+;/m1./s1
InChIKeyXETSGLSGWGGOTN-JPWNOPPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride (LY3020371·HCl) – Baseline Identity and Class Positioning


The compound (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride (LY3020371·HCl) is a potent and selective orthosteric antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors [1]. It belongs to the bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold class, with a distinct C3-(3,4-difluorophenyl)sulfanylmethyl and C4-hydroxy substitution pattern that confers high affinity and a unique binding mode [2]. The compound is supplied as the hydrochloride salt and is intended for use as a pharmacological tool to interrogate mGlu2/3 receptor function in vitro and in vivo [1].

Why mGlu2/3 Antagonist Interchangeability Fails: The Case for LY3020371·HCl


Substituting one mGlu2/3 antagonist for another in a research protocol is not a trivial exchange. Compounds within this class, such as LY341495 and MGS0039, exhibit distinct selectivity fingerprints across the broader mGluR family and disparate brain penetration characteristics [1][2]. Even small differences in in vitro potency translate to divergent in vivo exposure requirements and behavioral outcomes [3]. The quantitative evidence presented below demonstrates that LY3020371·HCl occupies a specific performance niche defined by its unique combination of high mGlu2/3 affinity, exceptional off-target selectivity, and documented translation to pharmacologically relevant cerebrospinal fluid levels.

Quantitative Differentiation Guide: LY3020371·HCl vs. Key mGlu2/3 Comparators


Sub-Nanomolar Binding Affinity with a Distinct Selectivity Profile vs. LY341495

LY3020371·HCl demonstrates high-affinity binding to recombinant human mGlu2 and mGlu3 receptors (Ki = 5.26 nM and 2.50 nM, respectively) . In contrast, the commonly used comparator LY341495 exhibits approximately 2-fold higher affinity (Ki = 2.3 nM for mGlu2 and 1.3 nM for mGlu3) [1]. Critically, LY3020371·HCl displays little to no agonist or antagonist activity at mGlu1, mGlu4, mGlu5, mGlu6, mGlu7, or mGlu8 receptors (IC50 > 1 µM) . This off-target selectivity window is >190-fold over the nearest off-target. By comparison, LY341495 retains measurable activity at mGlu8 (Ki = 173 nM) and mGlu7a (Ki = 990 nM) [1].

mGlu2/3 receptor binding affinity selectivity orthosteric antagonist

Functional Antagonism Potency in cAMP Accumulation Assays

In functional assays measuring reversal of DCG-IV–inhibited, forskolin-stimulated cAMP formation, LY3020371·HCl exhibits potent antagonism with IC50 values of 16.2 nM at hmGlu2 and 6.21 nM at hmGlu3 [1]. The comparator LY341495 displays IC50 values of 21 nM (mGlu2) and 14 nM (mGlu3) in analogous assays .

cAMP functional assay mGlu2/3 antagonist potency

In Vivo Antidepressant-Like Efficacy Linked to Pharmacologically Relevant CSF Exposure

Intravenous administration of LY3020371·HCl (0.3–3 mg/kg) produces a dose-dependent decrease in immobility time in the rat forced-swim test . This behavioral efficacy is associated with cerebrospinal fluid (CSF) drug concentrations that match the functional IC50 values determined in native rat brain tissue preparations (IC50 = 34–46 nM) [1]. In contrast, while LY341495 also shows antidepressant-like effects (effective dose ~0.1 mg/kg i.p.), published CSF concentration data directly linking exposure to target engagement are less well documented [2].

forced-swim test antidepressant CSF pharmacokinetics

Unique Orthosteric Binding Mode Confirmed by Cocrystal Structure

The binding of LY3020371·HCl to the human mGlu2 receptor has been definitively characterized by X-ray cocrystallography with the amino terminal domain (ATD) [1]. The cocrystal structure reveals specific ligand-protein interactions—including a key hydrogen-bond network involving the C4-hydroxy group—that are unique among mGlu2/3 antagonists [2]. While LY341495 has also been structurally characterized with mGlu2/3, the distinct substitution pattern of LY3020371 imparts a binding mode that is not replicated by simpler bicyclo[3.1.0]hexane analogs [3].

crystal structure orthosteric binding mGlu2 ATD

Recommended Research Applications for LY3020371·HCl Based on Evidence


mGlu2/3 Receptor Selectivity Profiling and Off-Target Liability Studies

Utilize LY3020371·HCl when a clean pharmacological tool is required to differentiate mGlu2/3-mediated effects from those involving other mGluR subtypes. The >190-fold selectivity window over mGlu1/4/5/6/7/8 ensures that observed biological responses can be confidently attributed to mGlu2/3 antagonism .

In Vivo CNS Pharmacology with Predictable Target Engagement

Employ LY3020371·HCl in rodent behavioral studies (e.g., forced-swim test, sleep homeostasis) where the established CSF PK/PD relationship allows for rational dose selection. Intravenous doses of 0.3–3 mg/kg reliably produce brain exposures that exceed the functional IC50 for native rat brain mGlu2/3 receptors [1].

Structural Biology and Mechanism-of-Action Investigations

LY3020371·HCl is an ideal ligand for crystallographic or cryo-EM studies aimed at elucidating the structural basis of mGlu2/3 orthosteric antagonism. The availability of a high-resolution cocrystal structure with the hmGlu2 ATD domain provides a validated starting point for structure-guided design or mutational analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY3020371 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.